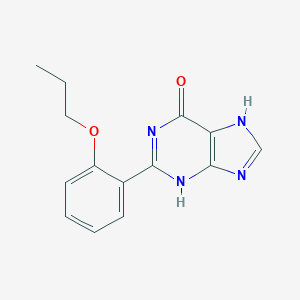

2-(2-Propoxyphenyl)-6-purinone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

119409-07-3 |

|---|---|

Molekularformel |

C14H14N4O2 |

Molekulargewicht |

270.29 g/mol |

IUPAC-Name |

2-(2-propoxyphenyl)-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C14H14N4O2/c1-2-7-20-10-6-4-3-5-9(10)12-17-13-11(14(19)18-12)15-8-16-13/h3-6,8H,2,7H2,1H3,(H2,15,16,17,18,19) |

InChI-Schlüssel |

PQTJTRTXCNZDFT-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3 |

Isomerische SMILES |

CCCOC1=CC=CC=C1C2=NC(=O)C3=C(N2)N=CN3 |

Kanonische SMILES |

CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3 |

Synonyme |

2-(2-propoxyphenyl)-6-purinone |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-(2-Propoxyphenyl)-6-purinone (Anagrelide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanisms of 2-(2-Propoxyphenyl)-6-purinone, known clinically as Anagrelide. Anagrelide is a primary therapeutic agent for the management of thrombocythemia, a condition characterized by an excessive production of platelets. While initially investigated for its antiplatelet aggregation properties, its principal clinical utility lies in its potent cytoreductive effect on megakaryocytes, the precursors to platelets. This document delves into the multifaceted mechanisms of Anagrelide, moving beyond its established role as a phosphodiesterase III (PDE3) inhibitor to explore its profound impact on megakaryocyte maturation and the recently elucidated "molecular glue" phenomenon. Detailed experimental protocols, quantitative data, and visual pathway diagrams are provided to offer researchers a thorough understanding of Anagrelide's complex pharmacology and to facilitate further investigation into its therapeutic potential.

Introduction: From Antiplatelet Aggregator to Megakaryocyte Modulator

Anagrelide, chemically identified as this compound, is an orally administered imidazoquinazoline derivative.[1] Initially synthesized and evaluated for its ability to inhibit platelet aggregation, it was discovered to possess a potent and clinically significant platelet-lowering effect at doses lower than those required for anti-aggregation.[1][2] This unique property has established Anagrelide as a cornerstone therapy for essential thrombocythemia (ET) and other myeloproliferative neoplasms where thrombocytosis is a major clinical concern.[3][4]

The primary therapeutic action of Anagrelide is not the inhibition of existing platelet function, but rather the reduction of platelet production by targeting their progenitor cells, the megakaryocytes, in the bone marrow.[5][6] This guide will dissect the intricate molecular pathways through which Anagrelide exerts this effect, providing a detailed understanding for researchers in hematology, oncology, and drug development.

Pharmacokinetics and Metabolism: The Journey of Anagrelide

Following oral administration, Anagrelide is rapidly absorbed, with peak plasma concentrations reached within approximately one to two hours.[7][8] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2.[7][9] This metabolic process generates two key metabolites:

-

3-hydroxyanagrelide: A pharmacologically active metabolite with a significantly more potent inhibitory effect on PDE3 than the parent compound.[7][9]

-

RL603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline): An inactive metabolite.[9]

The pharmacokinetic profiles of Anagrelide and its active metabolite are crucial for understanding its therapeutic window and potential side effects.

| Parameter | Anagrelide | 3-hydroxyanagrelide | Reference(s) |

| Tmax (hours) | ~1.0 - 2.0 | ~1.0 - 2.0 | [7] |

| Terminal Half-life (hours) | ~1.3 - 1.5 | ~2.5 - 3.5 | [7][10] |

| Primary Metabolizing Enzyme | CYP1A2 | CYP1A2 | [7][9] |

| PDE3 IC50 (nM) | 36 | 0.9 | [11] |

Core Mechanism of Action: Inhibition of Megakaryocyte Maturation

The cornerstone of Anagrelide's platelet-lowering effect is its ability to disrupt the late stages of megakaryocyte development, a process known as megakaryocytopoiesis.[5][6] This interference leads to a reduction in the size, ploidy, and overall maturation of megakaryocytes, ultimately resulting in decreased proplatelet formation and platelet release.[12][13]

Suppression of Key Transcription Factors: GATA-1 and FOG-1

A pivotal aspect of Anagrelide's mechanism is its ability to suppress the expression of critical transcription factors that govern megakaryocyte differentiation, namely GATA-1 and its cofactor, Friend of GATA-1 (FOG-1).[14][15]

-

GATA-1: A zinc finger transcription factor essential for the normal development of both erythroid and megakaryocytic lineages.[16]

-

FOG-1: A multi-zinc finger protein that interacts with GATA-1 and is indispensable for both megakaryocyte and erythroid development.[16][17]

Anagrelide has been shown to reduce the mRNA levels of both GATA-1 and FOG-1 in a differentiation context-specific manner, independent of its PDE3 inhibitory activity.[14] This downregulation of GATA-1 and FOG-1 disrupts the transcriptional program necessary for the full maturation of megakaryocytes.[14]

The Molecular Glue Hypothesis: Stabilizing the PDE3A-SLFN12 Complex

Recent groundbreaking research has unveiled a novel mechanism of action for Anagrelide, positioning it as a "molecular glue."[2][18][19] This mechanism involves the stabilization of a protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[2][20]

The formation of this ternary complex (Anagrelide-PDE3A-SLFN12) has profound cellular consequences. It is believed to activate the latent RNase activity of SLFN12, leading to the degradation of specific tRNAs and subsequent inhibition of protein translation, ultimately contributing to the anti-proliferative effects on megakaryocytes.[2][21]

Experimental Protocols for Mechanistic Studies

To facilitate further research into Anagrelide's mechanism of action, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Differentiation of Megakaryocytes from CD34+ Hematopoietic Stem Cells

This protocol describes the generation of mature megakaryocytes from human umbilical cord blood-derived CD34+ cells.[9][10][18]

Materials:

-

Human umbilical cord blood

-

Ficoll-Paque PLUS

-

CD34 MicroBead Kit, human (Miltenyi Biotec)

-

IMDM (Iscove's Modified Dulbecco's Medium)

-

StemSpan SFEM II (STEMCELL Technologies)

-

Recombinant human thrombopoietin (TPO)

-

Recombinant human stem cell factor (SCF)

-

Recombinant human IL-6 and IL-9

-

Anagrelide hydrochloride (or this compound)

-

Anti-CD41a-PE and Anti-CD42b-APC antibodies for flow cytometry

-

Propidium iodide (PI) or 7-AAD for ploidy analysis

Procedure:

-

Isolation of CD34+ Cells:

-

Isolate mononuclear cells from umbilical cord blood by density gradient centrifugation using Ficoll-Paque PLUS.

-

Enrich for CD34+ cells using magnetic-activated cell sorting (MACS) with the CD34 MicroBead Kit according to the manufacturer's instructions.

-

-

Megakaryocyte Differentiation (Two-Phase Culture):

-

Phase 1 (Days 0-7): Culture the purified CD34+ cells in StemSpan SFEM II medium supplemented with TPO (50 ng/mL), SCF (25 ng/mL), IL-6 (10 ng/mL), and IL-9 (10 ng/mL).

-

Phase 2 (Days 7-14): On day 7, harvest the cells, and re-plate in fresh StemSpan SFEM II medium containing only TPO (50 ng/mL).

-

-

Anagrelide Treatment:

-

Introduce Anagrelide at various concentrations (e.g., 0.1, 1, 10 µM) at a specific time point during differentiation (e.g., day 7) to assess its impact on maturation.

-

-

Analysis of Megakaryocyte Maturation:

-

Flow Cytometry: At various time points (e.g., days 10, 12, 14), harvest cells and stain with anti-CD41a-PE and anti-CD42b-APC antibodies. Analyze the percentage of CD41a+/CD42b+ cells to quantify mature megakaryocytes.[15]

-

Ploidy Analysis: Fix and permeabilize a separate aliquot of cells and stain with a DNA-binding dye like propidium iodide. Analyze DNA content by flow cytometry to determine the ploidy distribution of the megakaryocyte population.[4][22]

-

Quantitative Real-Time PCR (qRT-PCR) for GATA-1 and FOG-1 Expression

This protocol outlines the measurement of GATA-1 and FOG-1 mRNA levels in differentiating megakaryocytes.[23][24][25]

Materials:

-

Cultured megakaryocytes (treated and untreated with Anagrelide)

-

TRIzol reagent or other RNA extraction kit

-

High-Capacity cDNA Reverse Transcription Kit

-

SYBR Green PCR Master Mix

-

Primers for GATA-1, FOG-1, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from cultured cells using TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using SYBR Green Master Mix and specific primers for GATA-1, FOG-1, and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of GATA-1 and FOG-1 using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.

Co-Immunoprecipitation (Co-IP) of PDE3A and SLFN12

This protocol is for demonstrating the Anagrelide-induced interaction between PDE3A and SLFN12.[26][27][28]

Materials:

-

HeLa or other suitable cell line expressing PDE3A and SLFN12

-

Anagrelide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PDE3A antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-SLFN12 and anti-PDE3A antibodies for Western blotting

Procedure:

-

Cell Treatment and Lysis: Treat cells with Anagrelide (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 8-12 hours). Lyse the cells in lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the anti-PDE3A antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-SLFN12 and anti-PDE3A antibodies to detect the co-immunoprecipitated proteins.

Clinical Implications and Future Directions

The understanding of Anagrelide's multifaceted mechanism of action has significant clinical implications. Its targeted effect on megakaryocyte maturation provides a specific approach to lowering platelet counts in myeloproliferative neoplasms.[29][30] Clinical trials have demonstrated its efficacy in reducing platelet counts and the risk of thrombosis.[16][20][21][31]

The discovery of the molecular glue mechanism opens new avenues for research. It provides a deeper understanding of how small molecules can modulate protein-protein interactions to achieve therapeutic effects. This knowledge could be leveraged to design novel, more potent, and selective drugs for thrombocythemia and potentially other diseases where the PDE3A-SLFN12 axis is relevant.

Future research should focus on:

-

Further elucidating the downstream effects of SLFN12 RNase activation in megakaryocytes.

-

Investigating the potential for developing Anagrelide analogs with improved therapeutic profiles, such as enhanced efficacy and reduced cardiovascular side effects.

-

Exploring the role of the PDE3A-SLFN12 complex in other cell types and disease states.

Conclusion

The mechanism of action of this compound (Anagrelide) is a compelling example of a drug with a complex and evolving pharmacology. From its origins as a PDE3 inhibitor, our understanding has expanded to include its critical role in suppressing megakaryocyte maturation via the GATA-1/FOG-1 pathway and its novel function as a molecular glue that stabilizes the PDE3A-SLFN12 complex. This in-depth technical guide provides a framework for researchers to explore these mechanisms further, with the ultimate goal of advancing our knowledge and improving therapeutic strategies for patients with thrombocythemia and other related disorders.

References

- Ahluwalia, M., et al. (2010). Anagrelide represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction. Journal of Thrombosis and Haemostasis, 8(10), 2252–2261.

- Hashimoto, S., et al. (2022). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. Pharmaceuticals, 15(9), 1136.

- Anagrelide induced remodeling of the PDE3-SLFN12 interactome provides insights into translation initiation dynamics and molecular glue mechanisms. (2023). United Web Network.

- Agrylin (anagrelide)

- Fleming, J. N., & Tomer, A. (2023). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters, 14(4), 415–423.

- Petrides, P. E., et al. (2009). Pharmacokinetics and tolerability of anagrelide hydrochloride in young (18-50 years) and elderly (≥ 65 years) patients with essential thrombocythemia.

- Fleming, J. N., & Tomer, A. (2023). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters.

- Petrides, P. E., et al. (2018). Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. Clinical Pharmacology in Drug Development, 7(6), 619–627.

- Gisslinger, H., et al. (2013). Anagrelide compared with hydroxyurea in WHO-classified essential thrombocythemia: the ANAHYDRET Study, a randomized controlled trial. Blood, 121(10), 1720–1728.

- Gisslinger, H., et al. (2019). A phase III randomized, multicentre, double blind, active controlled trial to compare the efficacy and safety of two different anagrelide formulations in patients with essential thrombocythaemia – the TEAM‐ET 2·0 trial.

- What is the mechanism of Anagrelide Hydrochloride? (2024).

- [Efficacy and safety of anagrelide in treatment of essential thrombocythemia: multicenter, randomized controlled clinical trial]. (2014). Zhonghua xue ye xue za zhi = Zhonghua xueyexue zazhi, 35(11), 984–988.

- Rinaldi, C. R., et al. (2008). Abnormalities of GATA-1 in Megakaryocytes from Patients with Idiopathic Myelofibrosis.

- Ahluwalia, M., et al. (2015). The gene expression signature of anagrelide provides an insight into its mechanism of action and uncovers new regulators of megakaryopoiesis. Journal of Thrombosis and Haemostasis, 13(6), 1103–1112.

- Iurlo, A., et al. (2019). Efficacy and safety of anagrelide as a first‐line drug in cytoreductive treatment‐naïve essential thrombocythemia patients in a real‐world setting. Cancer Medicine, 8(13), 5943–5951.

- Fleming, J. N., & Tomer, A. (2023). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters.

- Gisslinger, H., et al. (2007). Essential Thrombocythemia: A Prospective Analysis of Efficacy and Safety of Anagrelide for Long Term Treatment in Patients Below and Above the Age of 60 Years. Blood, 110(11), 3559.

- Petrides, P. E., et al. (2001). Long-term use of anagrelide in young patients with essential thrombocythemia. Blood, 97(4), 865–871.

- Gisslinger, H., et al. (2013). Anagrelide compared with hydroxyurea in WHO-classified essential thrombocythemia: the ANAHYDRET Study, a randomized controlled trial. Blood.

- Proposed model for the mechanism of action of anagrelide. The diagram... (n.d.).

- Wang, X., et al. (2002). Control of megakaryocyte-specific gene expression by GATA-1 and FOG-1: role of Ets transcription factors. The EMBO Journal, 21(19), 5225–5234.

- Ono, Y., et al. (2019). Suppressive effects of anagrelide on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells.

- Gisslinger, H., et al. (2016). The Use of Anagrelide in Myeloproliferative Neoplasms, with Focus on Essential Thrombocythemia. Current Hematologic Malignancy Reports, 11(4), 298–306.

- Espasandin, Y. R., et al. (2015). Anagrelide platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms. Journal of Thrombosis and Haemostasis, 13(4), 631–642.

- Solberg, L. A., Jr, et al. (1997). The effects of anagrelide on human megakaryocytopoiesis.

- Cantor, A. B., & Orkin, S. H. (2001). GATA-factor dependence of the multitype zinc-finger protein FOG-1 for its essential role in megakaryopoiesis. Proceedings of the National Academy of Sciences, 98(8), 4584–4589.

- Gasanov, E., et al. (2011). FOG-1 and GATA-1 act sequentially to specify definitive megakaryocytic and erythroid progenitors. Development, 138(18), 3885–3895.

- Tomer, A. (2002). Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia. Blood, 99(5), 1602–1609.

- Fugman, D. A., et al. (1990). In vitro establishment and characterization of a human megakaryoblastic cell line. Blood, 75(6), 1252–1261.

- Anagrelide as a new platelet-lowering agent in essential thrombocythemia: Mechanism of action, efficacy, toxicity, current indications. (1997). Mayo Clinic Proceedings, 72(11), 1078-1084*.

- Anagrelide. (n.d.). Wikipedia.

- Li, Y., et al. (2019). PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth. American Journal of Cancer Research, 9(9), 1904–1917.

- Pineault, N., et al. (2008). Efficient in vitro megakaryocyte maturation using cytokine cocktails optimized by statistical experimental design.

- US20180235961A1 - Compositions and methods for cancer expressing pde3a or slfn12 - Google P

- Min, J., et al. (2021). Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase.

- Anagrelide. (n.d.). Anti-platelet therapy: phosphodiesterase inhibitors.

- Gasanov, E., et al. (2011). FOG-1 and GATA-1 act sequentially to specify definitive megakaryocytic and erythroid progenitors. Development.

- A complex puzzle: Regulation of SLFN12 RNase activity by phosphorylation. (2022). Cell Chemical Biology, 29(6), 915-916*.

- Min, J., et al. (2021). Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells.

- Anagrelide-induced bone marrow changes during therapy of chronic myeloproliferative disorders with thrombocytosis. an immunohistochemical and morphometric study of sequential trephine biopsies. (2003).

- NDA 20-333/S-010. (n.d.).

- An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. (2022). STAR Protocols, 3(1), 101181.

- Galloway, J. L., et al. (2005). Differential requirement for Gata1 DNA binding and transactivation between primitive and definitive stages of hematopoiesis in zebrafish. Developmental Cell, 8(4), 565–579.

- SLFN12 RNase activation by DNMDP causes ribosomal pausing at TTA... (n.d.).

- Understanding the Biochemistry of Anagrelide Hydrochloride: A PDE3 Inhibitor's Impact. (n.d.).

- Co-IP Protocol-How To Conduct A Co-IP. (n.d.).

- ANAGRELIDE capsule [prescribing inform

- The upregulation of Gata transcription factors family and FOG-1 in expanded and differentiated cord blood-derived CD34+ hematopoietic stem cells to megakaryocyte lineage during co-culture with cord blood mesenchymal stem cells. (2022). International Journal of Hematology-Oncology and Stem Cell Research, 16(3), 163–172.

- A complex puzzle: Regulation of SLFN12 RNase activity by phosphorylation. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A phase III randomized, multicentre, double blind, active controlled trial to compare the efficacy and safety of two different anagrelide formulations in patients with essential thrombocythaemia – the TEAM‐ET 2·0 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Flow cytometric analysis of megakaryocyte ploidy in chronic myeloproliferative disorders and reactive thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 12. JCI - The biogenesis of platelets from megakaryocyte proplatelets [jci.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. researchgate.net [researchgate.net]

- 18. Megakaryocyte and Platelet Production from Human Cord Blood Stem Cells | Springer Nature Experiments [experiments.springernature.com]

- 19. tandfonline.com [tandfonline.com]

- 20. A phase III randomized, multicentre, double blind, active controlled trial to compare the efficacy and safety of two different anagrelide formulations in patients with essential thrombocythaemia - the TEAM-ET 2·0 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. researchgate.net [researchgate.net]

- 23. thieme-connect.com [thieme-connect.com]

- 24. N- and C-terminal Transactivation Domains of GATA1 Protein Coordinate Hematopoietic Program - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The upregulation of Gata transcription factors family and FOG-1 in expanded and differentiated cord blood-derived CD34+ hematopoietic stem cells to megakaryocyte lineage during co-culture with cord blood mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. US20180235961A1 - Compositions and methods for cancer expressing pde3a or slfn12 - Google Patents [patents.google.com]

- 27. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. blossombio.com [blossombio.com]

- 31. Anagrelide compared with hydroxyurea in WHO-classified essential thrombocythemia: the ANAHYDRET Study, a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Propoxyphenyl)-6-purinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Propoxyphenyl)-6-purinone is a substituted purine derivative of significant interest in medicinal chemistry due to its structural similarity to known bioactive molecules, including phosphodiesterase (PDE) inhibitors. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, based on established chemical principles for purine synthesis. Furthermore, it details the analytical methodologies crucial for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel purine-based compounds.

Introduction: The Significance of Substituted Purines

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous molecules such as adenine and guanine, and a wide array of synthetic drugs. Modifications at the C2 and C6 positions of the purine ring have historically led to the development of potent and selective therapeutic agents. The introduction of an aryl group, such as a 2-propoxyphenyl moiety, at the C2 position can significantly influence the molecule's pharmacological profile, including its target affinity, selectivity, and pharmacokinetic properties. For instance, structural analogues containing a propoxyphenyl group have been identified as phosphodiesterase-5 (PDE-5) inhibitors[1]. The 6-oxo functionality is also a key feature, contributing to the molecule's ability to form hydrogen bonds, which is often critical for receptor binding.

This guide will focus on a logical, multi-step synthetic approach to this compound and the rigorous analytical techniques required to confirm its identity and purity.

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach suggests that the target molecule can be constructed from a 2-(2-propoxyphenyl)imidazole intermediate and a source for the remaining atoms of the pyrimidine ring. A common and effective method for this is the cyclization of a 4,5-dicyanoimidazole with a formamide equivalent or a similar reagent.

Step-by-Step Synthetic Protocol

The proposed synthesis is a multi-step process, beginning with the preparation of the key 2-(2-propoxyphenyl)imidazole intermediate.

Step 1: Synthesis of 2-propoxybenzamidine

The synthesis begins with the formation of 2-propoxybenzamidine from 2-propoxybenzonitrile. This is a standard conversion that can be achieved via the Pinner reaction or by reaction with lithium bis(trimethylsilyl)amide followed by hydrolysis.

-

Rationale: The amidine functionality is a key precursor for the formation of the imidazole ring in the subsequent step.

Step 2: Synthesis of 2-(2-Propoxyphenyl)-4,5-dicyanoimidazole

The 2-propoxybenzamidine is then condensed with diaminomaleonitrile (DAMN) to form the substituted imidazole. This reaction is a well-established method for the synthesis of 2-substituted-4,5-dicyanoimidazoles[2].

-

Rationale: Diaminomaleonitrile provides the C4, C5, and the two nitrile groups that will be crucial for the subsequent cyclization to the purine ring.

Step 3: Cyclization to this compound

The final step is the cyclization of 2-(2-Propoxyphenyl)-4,5-dicyanoimidazole to form the purine ring. This can be achieved by heating with formamide or by using other reagents that can provide the C6 and N1 atoms of the purine ring.

-

Rationale: This cyclization reaction is a common strategy for the synthesis of purines from imidazole precursors[3]. The 6-oxo functionality is introduced during this cyclization process.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the propoxyphenyl group and the purine ring, as well as the aliphatic protons of the propoxy chain. The chemical shifts, integration values, and coupling patterns will be indicative of the final structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbon (C6) and the carbons of the aromatic rings will be particularly informative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propoxy -CH₃ | ~1.0 | ~10 |

| Propoxy -CH₂- | ~1.8 | ~22 |

| Propoxy -O-CH₂- | ~4.0 | ~70 |

| Aromatic C-H (Propoxyphenyl) | 6.9 - 7.5 | 113 - 130 |

| Aromatic C-O (Propoxyphenyl) | - | ~157 |

| Aromatic C-C (Propoxyphenyl) | - | ~120 |

| Purine C8-H | ~8.0 | ~145 |

| Purine C2 | - | ~155 |

| Purine C4 | - | ~150 |

| Purine C5 | - | ~120 |

| Purine C6=O | - | ~160 |

| Purine N-H | ~12-13 (broad) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): HRMS should be used to determine the exact mass of the molecule, which can be used to confirm its elemental composition. For C₁₄H₁₂N₄O₂, the expected exact mass is approximately 268.0960 g/mol [4].

-

Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be performed to study the fragmentation of the molecule. The fragmentation pattern can provide valuable structural information, such as the loss of the propoxy group or fragmentation of the purine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.

-

Methodology: A reverse-phase HPLC method should be developed using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. A gradient elution is often employed to achieve good separation of the product from any impurities or starting materials.

-

Purity Assessment: The purity of the sample is determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Experimental Protocol: HPLC Purity Analysis

-

Instrument: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a suitable solvent like methanol.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a plausible and scientifically sound approach to the synthesis and characterization of this compound. By following the proposed synthetic pathway, which leverages established methodologies for purine synthesis from imidazole precursors, researchers can access this valuable compound for further investigation. The detailed characterization protocols, including NMR, MS, and HPLC, provide a robust framework for confirming the structural integrity and purity of the final product. This comprehensive information will aid researchers in the fields of medicinal chemistry and drug development in their efforts to explore the therapeutic potential of novel purine derivatives.

References

-

PrepChem.com. Synthesis of 2-(5-amino-2-propoxyphenyl)-8-azapurin-6-one. Available from: [Link]

-

PubChem. 2-(2-Propoxyphenyl)purin-6-one. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. Available from: [Link]

-

MDPI. Synthesis of N-7-Substituted Purines from Imidazole Precursors. Available from: [Link]

-

RSC Publishing. New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. Available from: [Link]

-

PubMed. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Available from: [Link]

Sources

- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Biological Activity of 2-(2-Propoxyphenyl)-6-purinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(2-Propoxyphenyl)-6-purinone, a purine derivative with significant potential for biological activity. Due to a lack of direct experimental data on this specific molecule, this guide synthesizes information from structurally analogous compounds, particularly the well-characterized phosphodiesterase (PDE) inhibitor, Zaprinast. The core hypothesis is that this compound functions as an inhibitor of phosphodiesterase enzymes, thereby modulating intracellular levels of cyclic nucleotides like cAMP and cGMP. This guide will delve into its chemical properties, a postulated mechanism of action, potential therapeutic applications, and detailed experimental protocols for its synthesis and biological evaluation.

Introduction and Chemical Identity

Chemical Properties and Structure

A thorough understanding of the physicochemical properties of this compound is fundamental to its study.

Chemical Structure

The IUPAC name for this compound is 2-(2-propoxyphenyl)purin-6-one.[1]

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₄O₂ |

| Molecular Weight | 268.27 g/mol |

| CAS Number | 119409-07-3 |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 268.09602564 g/mol |

| Topological Polar Surface Area | 84.9 Ų |

Postulated Biological Activity and Mechanism of Action

Based on its structural features, the primary hypothesized biological activity of this compound is the inhibition of phosphodiesterase enzymes.

Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3][4] By hydrolyzing these cyclic nucleotides to their inactive 5'-monophosphate forms, PDEs play a critical role in a vast array of cellular signaling pathways.[2][3][4] Inhibition of PDEs leads to an accumulation of cAMP and/or cGMP, amplifying the downstream effects of these second messengers.

The structural core of this compound is analogous to the core structures of several known PDE inhibitors. The purine ring system and the substituted phenyl ring are key pharmacophoric features that can interact with the active site of PDE enzymes. The specific isoform selectivity (e.g., PDE1-11) of this compound would need to be determined experimentally but it is plausible that it targets cGMP-specific PDEs, such as PDE5, similar to Zaprinast.

Signaling Pathway

The inhibition of a cGMP-specific PDE, such as PDE5, would lead to an increase in intracellular cGMP levels. This, in turn, activates protein kinase G (PKG), which then phosphorylates various downstream targets, leading to a variety of physiological responses, including smooth muscle relaxation, vasodilation, and decreased inflammation.

Potential Therapeutic Applications

Given its predicted role as a PDE inhibitor, this compound could be a valuable tool for research in several therapeutic areas and may have the potential for drug development.

-

Cardiovascular Diseases: PDE inhibitors are used in the treatment of pulmonary hypertension and heart failure. By inducing vasodilation, this compound could potentially reduce blood pressure and improve cardiac function.

-

Erectile Dysfunction: PDE5 inhibitors are the first-line treatment for erectile dysfunction. If this compound exhibits selectivity for PDE5, it could be investigated for this indication.

-

Inflammatory and Autoimmune Diseases: Certain PDE isoforms are involved in inflammatory processes. Inhibition of these PDEs can lead to a reduction in the production of pro-inflammatory cytokines.

-

Neurological Disorders: Emerging research suggests a role for PDE inhibitors in neuroprotection and cognitive enhancement.

Proposed Synthesis and Experimental Protocols

To facilitate the investigation of this compound, a plausible synthetic route and a standard protocol for assessing its biological activity are provided below.

Proposed Synthesis

A common method for the synthesis of 2-aryl-6-purinones involves the condensation of a substituted benzamidine with a purine precursor.

Step 1: Synthesis of 2-propoxybenzamidine. This can be achieved by converting 2-propoxybenzonitrile to the corresponding imidate, followed by reaction with ammonia.

Step 2: Condensation with a suitable purine precursor. The synthesized 2-propoxybenzamidine can then be reacted with a compound such as 4,5-diamino-6-hydroxypyrimidine in a suitable solvent under reflux to yield this compound.

Experimental Protocol: Phosphodiesterase Inhibition Assay

This protocol outlines a standard in vitro assay to determine the inhibitory activity of this compound against a specific PDE isoform.[5][6]

Materials:

-

Recombinant human PDE enzyme (e.g., PDE5A)

-

[³H]-cGMP or [³H]-cAMP

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

This compound dissolved in DMSO

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of this compound (or DMSO for control), and the PDE enzyme.

-

Initiation: Start the reaction by adding [³H]-cGMP (for cGMP-specific PDEs) or [³H]-cAMP (for cAMP-specific PDEs).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes).

-

Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP or [³H]-5'-AMP to the corresponding nucleoside ([³H]-guanosine or [³H]-adenosine).

-

Separation: Add an anion-exchange resin slurry to bind the unreacted charged [³H]-cGMP or [³H]-cAMP.

-

Quantification: Centrifuge the tubes and transfer the supernatant (containing the uncharged [³H]-nucleoside) to a scintillation vial with scintillation fluid.

-

Data Analysis: Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PDE activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Hypothetical Data Summary

Should this compound be subjected to experimental testing, the following table provides a template for summarizing the key findings.

Table 2: Template for Summarizing Biological Activity Data

| Target | Assay Type | IC₅₀ (nM) | Selectivity vs. Other PDEs |

| PDE1 | Enzymatic | ||

| PDE2 | Enzymatic | ||

| PDE3 | Enzymatic | ||

| PDE4 | Enzymatic | ||

| PDE5 | Enzymatic | ||

| ... | ... |

Conclusion

This compound represents an intriguing yet understudied molecule with a high probability of acting as a phosphodiesterase inhibitor based on robust structure-activity relationship principles. This guide has provided a comprehensive theoretical framework for its biological activity, potential therapeutic applications, and a practical approach for its synthesis and evaluation. Further experimental investigation is imperative to validate the hypotheses presented herein and to fully elucidate the pharmacological profile of this promising compound. The information and protocols detailed in this document are intended to serve as a valuable resource for researchers embarking on the study of this compound and similar purine derivatives.

References

- Beavo, J. A., & Reifsnyder, D. H. (1990). Primary sequence of cyclic nucleotide phosphodiesterase isozymes and the design of selective inhibitors. Trends in Pharmacological Sciences, 11(4), 150-155.

- Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological Reviews, 58(3), 488-520.

- Fajardo, A. M., et al. (2017). cAMP and cGMP signaling in the regulation of cardiac and vascular function. Handbook of Experimental Pharmacology, 243, 1-24.

- Maurice, D. H., et al. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature Reviews Drug Discovery, 13(4), 290-314.

-

PubChem. (n.d.). 2-(2-Propoxyphenyl)purin-6-one. Retrieved from [Link]

- Rybalkin, S. D., et al. (2003). PDE5 is converted to an activated state upon cGMP binding to the GAF A domain. The EMBO Journal, 22(3), 469-478.

-

PubChem. (n.d.). 2-(2-Propoxyphenyl)purin-6-one. Retrieved from [Link]

- Soderling, S. H., & Beavo, J. A. (2000). Regulation of cAMP and cGMP signaling: new phosphodiesterases and new functions. Current Opinion in Cell Biology, 12(2), 174-179.

- Thompson, W. J. (2000). Cyclic nucleotide phosphodiesterases: pharmacology, biochemistry and function. Pharmacology & Therapeutics, 87(2-3), 85-100.

- Thompson, W. J., & Appleman, M. M. (1971).

Sources

- 1. 2-(2-Propoxyphenyl)purin-6-one | C14H12N4O2 | CID 18409955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Cellular Signaling: A Technical Guide to the Discovery and History of 2-(o-Propoxyphenyl)-8-azapurin-6-one (Zaprinast)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and multifaceted pharmacology of 2-(o-Propoxyphenyl)-8-azapurin-6-one, a compound more commonly known as Zaprinast. Initially synthesized in the pursuit of novel antiallergic agents, Zaprinast's true significance emerged from its pioneering role as a selective phosphodiesterase (PDE) inhibitor. This guide will detail its synthesis, elucidate its dual mechanism of action as both a potent inhibitor of cGMP-specific PDEs and an agonist of the G protein-coupled receptor 35 (GPR35), and chronicle its journey from a promising therapeutic candidate to an invaluable research tool that paved the way for a new class of blockbuster drugs. We will present detailed experimental protocols, quantitative data on its inhibitory profile, and a comprehensive analysis of its impact on the field of drug discovery.

Introduction: An Unforeseen Pioneer

In the landscape of modern pharmacology, the serendipitous discovery of a compound's true potential is a recurring theme. Such is the story of Zaprinast, a molecule that, while never achieving commercial success as a therapeutic, became a cornerstone in our understanding of cyclic guanosine monophosphate (cGMP) signaling. Its journey from an antiallergic candidate to a selective PDE inhibitor and GPR35 agonist offers a compelling case study in the intricate and often unpredictable path of drug development. This guide will dissect the scientific narrative of Zaprinast, providing the technical details and experimental context necessary for a thorough appreciation of its legacy.

The Genesis of Zaprinast: A Quest for Antiallergic Therapeutics

Zaprinast, designated M&B 22,948, was first synthesized in 1974 by a team of researchers at the British pharmaceutical company May & Baker. The initial impetus for its creation was the search for novel compounds with antiallergic properties. A seminal 1975 publication by Broughton and his colleagues in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of 2-phenyl-8-azapurin-6-ones for their ability to inhibit passive cutaneous anaphylaxis in rats.[1]

The researchers systematically modified the ortho-substituent on the phenyl ring, establishing a linear free-energy relationship that correlated the size and hydrogen-bonding capacity of this substituent with antiallergic activity. This structure-activity relationship (SAR) exploration culminated in the synthesis of 2-(o-propoxyphenyl)-8-azapurin-6-one (Zaprinast), which proved to be approximately 40 times more potent than the established antiallergic drug disodium cromoglycate in their preclinical models.[1] The prevailing hypothesis at the time was that the antiallergic activity of this class of compounds was associated with the coplanarity of the phenyl group and the azapurinone ring system, a conformation favored by intramolecular hydrogen bonding.[1][2]

While the initial findings were promising, the clinical development of Zaprinast for allergic rhinitis and asthma did not lead to a marketable drug. Information on the specifics of these early clinical trials is limited, suggesting they may not have progressed beyond initial phases due to insufficient efficacy or other undisclosed factors.[3][4][5]

Unraveling the True Mechanism: A Tale of Two Targets

The therapeutic narrative of Zaprinast took a significant turn with the burgeoning understanding of the role of cyclic nucleotides in cellular signaling. It was subsequently characterized as a potent and selective inhibitor of cGMP-specific phosphodiesterases (PDEs), the enzymes responsible for the degradation of cGMP. This discovery repositioned Zaprinast from a niche antiallergic candidate to a powerful pharmacological tool for probing the nitric oxide (NO)/cGMP pathway.

The Phosphodiesterase Inhibitor: A Gateway to cGMP Modulation

Zaprinast's primary and most studied mechanism of action is the inhibition of cGMP-hydrolyzing PDEs, particularly PDE5 and PDE6.[1][4] By preventing the breakdown of cGMP, Zaprinast effectively elevates intracellular levels of this second messenger, thereby amplifying the downstream effects of signaling pathways that rely on cGMP, most notably the NO signaling cascade. This action leads to a variety of physiological responses, including smooth muscle relaxation and vasodilation.[6][7]

The significance of this finding cannot be overstated. Zaprinast became the archetypal PDE5 inhibitor, providing researchers with a chemical key to unlock the physiological roles of cGMP in diverse systems. Its use in preclinical studies was instrumental in validating PDE5 as a therapeutic target and directly paved the way for the development of the next generation of highly successful PDE5 inhibitors, including sildenafil (Viagra).[4][8]

Quantitative Inhibitory Profile of Zaprinast

| PDE Isoform | IC50 (µM) |

| PDE1 | ~47 |

| PDE3 | ~250 |

| PDE4 | ~100 |

| PDE5 | 0.76 |

| PDE6 | 0.15 |

| PDE9 | 29.0 |

| PDE11 | 12.0 |

This data is compiled from various sources and may show some variability depending on the specific assay conditions.

An Unexpected Twist: The GPR35 Agonist

Years after its initial characterization, a surprising dual pharmacology of Zaprinast was uncovered. It was identified as an agonist for the orphan G protein-coupled receptor 35 (GPR35).[3] This receptor is expressed in various tissues, including the gastrointestinal tract and immune cells. The activation of GPR35 by Zaprinast has been shown to trigger downstream signaling events, such as the mobilization of intracellular calcium.[3][4]

The potency of Zaprinast at GPR35 is species-dependent, with a significantly higher affinity for the rat ortholog (EC50 ≈ 16 nM) compared to the human receptor (EC50 ≈ 840 nM).[3][4] This secondary activity of Zaprinast adds a layer of complexity to the interpretation of studies using this compound and highlights the potential for off-target effects. However, it also opens new avenues for research into the physiological roles of GPR35.

Experimental Protocols

The following protocols are generalized methodologies for assessing the key activities of Zaprinast. Researchers should optimize these protocols for their specific experimental systems.

Synthesis of 2-(o-Propoxyphenyl)-8-azapurin-6-one (Zaprinast)

A Generalized Synthetic Scheme:

-

Step 1: Synthesis of a Substituted Pyrimidine Precursor. This often involves the condensation of a β-ketoester with urea or a related compound to form a dihydroxypyrimidine.

-

Step 2: Chlorination. The dihydroxypyrimidine is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield a dichloropyrimidine derivative.

-

Step 3: Nucleophilic Substitution. One of the chlorine atoms is selectively displaced by a nucleophile, in this case, the corresponding o-propoxy-substituted aniline or a related precursor.

-

Step 4: Diazotization and Cyclization. The remaining amino group on the pyrimidine ring is diazotized with sodium nitrite in an acidic medium, followed by intramolecular cyclization to form the triazole ring of the 8-azapurine core.

-

Step 5: Final Modification and Purification. Further chemical modifications may be necessary, followed by purification using techniques such as recrystallization or column chromatography.

Phosphodiesterase Inhibition Assay (Radiometric Method)

This protocol provides a framework for determining the IC50 of Zaprinast against a specific PDE isoform.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing an appropriate assay buffer, a purified recombinant PDE enzyme, and varying concentrations of Zaprinast (or vehicle control).

-

Reaction Initiation: Initiate the reaction by adding a known concentration of [³H]-cGMP as the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period, ensuring that substrate hydrolysis in the control does not exceed 20%.

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).

-

Conversion to Nucleoside: Add snake venom 5'-nucleotidase to the reaction mixture and incubate to convert the [³H]-5'-GMP product to [³H]-guanosine.

-

Separation: Apply the reaction mixture to an anion-exchange resin. The unreacted [³H]-cGMP and the [³H]-5'-GMP will bind to the resin, while the uncharged [³H]-guanosine will be in the eluate.

-

Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Zaprinast relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

GPR35 Activation Assay (Intracellular Calcium Mobilization)

This protocol outlines a method to measure the agonist activity of Zaprinast at GPR35.

-

Cell Culture and Dye Loading: Culture cells stably expressing GPR35 (e.g., HEK293 cells) in a multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Compound Addition: Add varying concentrations of Zaprinast to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. Plot the peak fluorescence response against the logarithm of the Zaprinast concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[4]

Visualizing the Mechanisms of Action

To better illustrate the signaling pathways modulated by Zaprinast, the following diagrams are provided.

Figure 2: Mechanism of Zaprinast as a GPR35 agonist.

The Legacy of Zaprinast: A Research Tool of Enduring Value

Although its clinical aspirations were not realized, Zaprinast's contribution to pharmacological research is undeniable. Its availability as a selective PDE5 inhibitor spurred a wave of investigations into the physiological and pathophysiological roles of the NO/cGMP pathway. Some key areas where Zaprinast has been instrumental include:

-

Cardiovascular Research: Elucidating the role of cGMP in vasodilation and smooth muscle relaxation. [6][7]* Organ Preservation: Studies have explored the use of Zaprinast in organ preservation solutions to improve vascular homeostasis and reduce endothelial damage during transplantation.

-

Neuroscience: Investigating the role of cGMP in neuronal signaling and its potential as a therapeutic target in neurological disorders.

-

Infectious Diseases: Research has shown that Zaprinast can inhibit the growth of the malaria parasite Plasmodium falciparum by targeting a parasite-specific PDE.

-

Oncology: More recent studies have explored the potential of Zaprinast to inhibit glutaminase, an enzyme involved in cancer cell metabolism, suggesting a possible role in cancer therapy.

Conclusion: A Pivotal Molecule in the Annals of Pharmacology

2-(o-Propoxyphenyl)-8-azapurin-6-one, or Zaprinast, stands as a testament to the often-unpredictable nature of drug discovery. Born from a search for new antiallergic drugs, its true calling was as a pioneering research tool that illuminated the intricate world of cGMP signaling. Its story underscores the importance of thorough pharmacological characterization and the enduring value of well-defined molecular probes in advancing our understanding of biology and disease. The legacy of Zaprinast is not found in the pharmacy, but in the countless publications and the successful drugs that followed in its wake, a testament to its profound and lasting impact on the field.

References

-

Taniguchi, Y., et al. (2006). Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35. FEBS Letters, 580(21), 5003-5008. [Link]

- BenchChem. (2025). The Dawn of PDE Inhibition: A Technical History of Zaprinast. BenchChem Technical Support Team.

-

Zaprinast. In: Wikipedia. [Link]

-

Contreras, J. M., et al. (2020). Phosphodiesterase 4 Inhibitors in Allergic Rhinitis/Rhinosinusitis. Frontiers in Allergy, 1, 585515. [Link]

-

Broughton, B. J., et al. (1975). Antiallergic activity of 2-phenyl-8-azapurin-6-ones. Journal of Medicinal Chemistry, 18(11), 1117-1122. [Link]

-

Passerini, N. (2023). Investigational Treatments in Phase I and II Clinical Trials: A Systematic Review in Asthma. Journal of Clinical Medicine, 12(13), 4483. [Link]

- Gibson, A. (2001). Phosphodiesterase 5 inhibitors and nitrergic transmission-from zaprinast to sildenafil. European Journal of Pharmacology, 411(1-2), 1-10.

- Passalacqua, G., & Canonica, G. W. (2011). Investigational drugs for allergic rhinitis.

-

Novartis. (2010). Novartis discontinues development of two investigational compounds. Novartis News. [Link]

- Heffler, E., et al. (2019). New drugs in early-stage clinical trials for allergic rhinitis.

-

Rybalkin, S. D., et al. (2003). Cyclic GMP phosphodiesterases and regulation of smooth muscle function. Circulation Research, 93(4), 280-291. [Link]

-

Drug Development Technology. (2023). Three strikes in pharma: Exploring recent drug withdrawals and clinical trial challenges. Drug Development Technology. [Link]

-

Federal Register. (2021). Bristol-Meyers Squibb Company, et al.; Withdrawal of Approval of 19 New Drug Applications. Federal Register. [Link]

-

Mohideen, M. N., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1752. [Link]

-

Astellas Pharma US, Inc. (2005). Research in Severe Asthma (RISA) Trial. ClinicalTrials.gov. [Link]

-

Parexel. (2025). Key strategies to mitigate the risks of asthma drug development. Parexel. [Link]

-

Matera, M. G., et al. (2021). New Avenues for Phosphodiesterase Inhibitors in Asthma. Frontiers in Pharmacology, 12, 643834. [Link]

- Khan, T. A., et al. (2005). Clinical deterioration after sildenafil cessation in patients with pulmonary hypertension. Chest, 128(4), 2531-2535.

-

pharmaphorum. (2019). Pharma companies clear the R&D decks in Q4. pharmaphorum. [Link]

- Hosgood, S. A., & Nicholson, M. L. (2011). Organ Preservation: Current Concepts and New Strategies for the Next Decade. Annals of the Royal College of Surgeons of England, 93(5), 342-347.

- Zhang, Z., et al. (2016). Preservation Solutions for Kidney Transplantation: History, Advances and Mechanisms. Journal of Cellular and Molecular Medicine, 20(8), 1417-1428.

- Eltzschig, H. K., & Eckle, T. (2023).

- Di Paolo, M., et al. (2015). Preservation solutions used during abdominal transplantation: Current status and outcomes.

- Wang, L., et al. (2023). Organ preservation: current limitations and optimization approaches. Frontiers in Immunology, 14, 1243579.

- Lincoln, T. M., & Cornwell, T. L. (1991).

- Pinsky, D. J., et al. (1997). The nitric oxide/cyclic GMP pathway in organ transplantation: critical role in successful lung preservation. Proceedings of the National Academy of Sciences, 94(13), 6775-6780.

- Waldman, S. A., & Murad, F. (1988). Biochemical mechanisms underlying vascular smooth muscle relaxation: the guanylate cyclase-cyclic GMP system. Journal of Cardiovascular Pharmacology, 12 Suppl 5, S115-S118.

Sources

- 1. scribd.com [scribd.com]

- 2. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase 4 Inhibitors in Allergic Rhinitis/Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Investigational drugs for allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacotherapy and immunotherapy of allergic rhinitis induced by house dust mite, grass, and birch pollen allergens: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis [mdpi.com]

- 8. Federal Register :: Bristol-Meyers Squibb Company, et al.; Withdrawal of Approval of 19 New Drug Applications [federalregister.gov]

Zaprinast: A Technical Guide to a Seminal Phosphodiesterase Inhibitor

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Zaprinast, a key molecule in the history of phosphodiesterase inhibition. This document provides a detailed exploration of its mechanism of action, selectivity, and its dual role as a G protein-coupled receptor agonist. Furthermore, it offers field-proven insights into experimental design and provides detailed protocols for the characterization of Zaprinast and similar compounds.

Introduction: The Significance of Phosphodiesterase Inhibition

The intracellular levels of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are critical in regulating a vast array of physiological processes. The superfamily of phosphodiesterase (PDE) enzymes governs the degradation of these cyclic nucleotides, making them a pivotal target for therapeutic intervention in numerous diseases.[1] By inhibiting PDEs, the intracellular concentrations of cAMP and/or cGMP are elevated, thereby amplifying their downstream signaling effects.[2]

Zaprinast, originally synthesized in 1974, emerged as one of the first selective inhibitors of cGMP-specific phosphodiesterases.[3] Although it did not achieve clinical success as a therapeutic agent itself, its importance as a research tool cannot be overstated. It was a foundational compound that paved the way for the development of highly successful PDE5 inhibitors, most notably sildenafil.[3] This guide will delve into the technical details of Zaprinast, providing a robust framework for understanding its biochemical and cellular effects.

Zaprinast: Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research.

| Property | Value | Source |

| IUPAC Name | 5-(2-propoxyphenyl)-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | [1] |

| Synonyms | M&B 22,948, 2-(2-Propyloxyphenyl)-8-azapurin-6-one | [4][5] |

| CAS Number | 37762-06-4 | [4] |

| Molecular Formula | C₁₃H₁₃N₅O₂ | [1] |

| Molecular Weight | 271.28 g/mol | [4] |

| Solubility | DMSO: 100 mg/mL | [4] |

Stock Solution Preparation: To prepare a 10 mM stock solution of Zaprinast (MW: 271.28), dissolve 2.71 mg of Zaprinast in 1 mL of DMSO. For experimental use, further dilutions should be made in the appropriate aqueous buffer. It is crucial to note that the final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.

Mechanism of Action: Inhibition of Phosphodiesterases

Zaprinast exerts its primary effect by competitively inhibiting the catalytic activity of certain phosphodiesterase isoforms. This inhibition leads to an accumulation of intracellular cGMP, thereby potentiating the signaling cascades that are dependent on this second messenger.

The cGMP Signaling Pathway

The nitric oxide (NO)/cGMP pathway is a central signaling cascade that Zaprinast modulates.[6] The pathway is initiated by the production of NO, which diffuses into target cells and activates soluble guanylyl cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6] cGMP subsequently activates cGMP-dependent protein kinase (PKG), which phosphorylates downstream targets, leading to a decrease in intracellular calcium and resulting in physiological effects such as smooth muscle relaxation.[2] The action of cGMP is terminated by PDE-mediated hydrolysis to the inactive 5'-GMP.[6]

Caption: Zaprinast inhibits PDE5, preventing the degradation of cGMP.

Selectivity Profile of Zaprinast

Zaprinast exhibits a distinct selectivity profile across the PDE superfamily, with a preference for cGMP-specific PDEs. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| PDE Isoform | IC₅₀ (µM) | Reference |

| PDE6 | 0.15 | [7] |

| PDE5 | 0.76 | [7] |

| PDE11 | 12.0 | [7] |

| PDE9 | 29.0 | [7] |

| PDE1 | 47 | [8] |

| PDE4 | 100 | [8] |

| PDE3 | 250 | [8] |

Note: IC₅₀ values can vary depending on the assay conditions.

The data clearly indicates that Zaprinast is most potent against PDE6 and PDE5. Its selectivity for these cGMP-hydrolyzing enzymes explains its profound effects on the NO/cGMP signaling pathway.

Dual Agonism: Zaprinast and GPR35

In addition to its well-characterized role as a PDE inhibitor, Zaprinast has been identified as an agonist for the G protein-coupled receptor 35 (GPR35).[3] This dual activity is a critical consideration in experimental design, as the observed cellular effects of Zaprinast may be a composite of both PDE inhibition and GPR35 activation.

GPR35 activation by Zaprinast has been shown to couple to Gαi/o and Gα16 proteins, leading to downstream signaling events such as intracellular calcium mobilization and the recruitment of β-arrestin-2.[3][7] The potency of Zaprinast at GPR35 varies between species, with a significantly higher potency observed for the rat ortholog compared to the human ortholog.[3]

Caption: Zaprinast activates the GPR35 receptor, initiating downstream signaling.

Experimental Protocols: Characterizing PDE Inhibition

To ensure the scientific integrity of research involving Zaprinast or other PDE inhibitors, a robust and validated experimental protocol is essential. The following section provides a detailed, step-by-step methodology for a fluorescence polarization (FP)-based PDE5 inhibition assay, a common and reliable method for determining the IC₅₀ of an inhibitor.

Principle of the Fluorescence Polarization (FP) Assay

This assay is based on the principle that a small, fluorescently labeled cGMP molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the cGMP-tracer, the resulting 5'-GMP-tracer is bound by a specific binding agent, forming a large complex. This larger complex tumbles much more slowly, leading to a high fluorescence polarization signal. An inhibitor of PDE5 will prevent the hydrolysis of the cGMP-tracer, thus keeping the fluorescence polarization low.

Caption: Workflow for the PDE5 Inhibition Fluorescence Polarization Assay.

Detailed Step-by-Step Methodology

Materials:

-

Recombinant human PDE5A1

-

FAM-labeled cGMP (fluorescent tracer)

-

PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

PDE Binding Agent

-

Zaprinast

-

DMSO

-

Black, low-volume 384-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Zaprinast in 100% DMSO (e.g., 10 mM).

-

Create a serial dilution of Zaprinast in DMSO. Then, perform a further dilution in PDE Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.

-

Prepare a "No Inhibitor" control (1% DMSO in PDE Assay Buffer).

-

Prepare a "High Inhibition" control using a known potent PDE5 inhibitor at a saturating concentration.

-

Thaw the recombinant PDE5A1 enzyme on ice and dilute it to the working concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically but is typically in the low ng/mL range.

-

Dilute the FAM-labeled cGMP tracer to its working concentration in PDE Assay Buffer.

-

-

Assay Execution:

-

Add 5 µL of the diluted Zaprinast or control solutions to the wells of the 384-well plate.

-

Add 10 µL of the diluted PDE5A1 enzyme solution to each well, except for the "No Enzyme" control wells.

-

Gently mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 5 µL of the diluted FAM-labeled cGMP tracer to all wells.

-

Mix the plate and incubate for 60 minutes at 37°C. The incubation time may need to be optimized based on the enzyme activity.

-

Stop the reaction by adding 10 µL of the PDE Binding Agent to all wells.

-

Incubate for an additional 30 minutes at room temperature, protected from light, to allow for the binding to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein (Excitation ~485 nm, Emission ~530 nm).

-

The data is typically reported in millipolarization units (mP).

-

Calculate the percentage of inhibition for each Zaprinast concentration using the following formula: % Inhibition = 100 x (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control)) Where:

-

mP_sample is the mP value of the well with Zaprinast.

-

mP_low_control is the mP value of the "No Inhibitor" control.

-

mP_high_control is the mP value of the "High Inhibition" control.

-

-

Plot the % Inhibition against the logarithm of the Zaprinast concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

Zaprinast remains a cornerstone compound in the study of phosphodiesterase function and the development of PDE inhibitors. Its well-defined, albeit not perfectly selective, inhibitory profile against cGMP-specific PDEs has provided invaluable insights into the physiological roles of the NO/cGMP signaling pathway. The subsequent discovery of its agonist activity at GPR35 adds a layer of complexity that underscores the importance of careful target validation and off-target effect assessment in modern drug discovery. The methodologies outlined in this guide provide a robust framework for the continued investigation of Zaprinast and the discovery of novel modulators of these critical signaling pathways.

References

-

ResearchGate. (n.d.). Inhibition by zaprinast and IBMX of PDE isoenzymes isolated from smooth... Retrieved from [Link]

-

Gibson, A. (2001). Phosphodiesterase 5 inhibitors and nitrergic transmission-from zaprinast to sildenafil. European Journal of Pharmacology, 411(1-2), 1-10. Retrieved from [Link]

-

Kotera, J., et al. (2002). Characterization and effects of methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate (T-0156), a potent and selective phosphodiesterase type 5 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 302(2), 643-650. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135399235, Zaprinast. Retrieved from [Link]

-

Wikipedia. (n.d.). Zaprinast. Retrieved from [Link]

-

Mapa, S. T., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(10), 1538-1546. Retrieved from [Link]

-

Polcari, D. O., et al. (2013). Effect of the phosphodiesterase-5 inhibitor zaprinast on ischemia-reperfusion injury in rats. Journal of Surgical Research, 183(2), 851-856. Retrieved from [Link]

-

Schuette, H., et al. (2000). The PDE inhibitor zaprinast enhances NO-mediated protection against vascular leakage in reperfused lungs. American Journal of Physiology-Lung Cellular and Molecular Physiology, 279(3), L496-L502. Retrieved from [Link]

-

Pask, M. D., et al. (2002). An investigation of the effects of zaprinast, a PDE inhibitor, on the nitrergic control of the urethra in anaesthetized female rats. British Journal of Pharmacology, 136(4), 595-602. Retrieved from [Link]

-

BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved from [Link]

-

Corbin, J. D. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Impotence Research, 14 Suppl 1, S30-S34. Retrieved from [Link]

-

Milligan, G., et al. (2012). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology, 165(6), 1847-1861. Retrieved from [Link]

-

F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to... Retrieved from [Link]

-

Frontiers in Immunology. (n.d.). GPR35 acts a dual role and therapeutic target in inflammation. Retrieved from [Link]

-

ACS Pharmacology & Translational Science. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. Retrieved from [Link]

-

Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

-

CV Pharmacology. (n.d.). Phosphodiesterase Inhibitors. Retrieved from [Link]

-

Dundore, R. L., et al. (1992). In vitro and in vivo interactions of nitrovasodilators and zaprinast, a cGMP-selective phosphodiesterase inhibitor. European Journal of Pharmacology, 223(1), 1-8. Retrieved from [Link]

-

MDPI. (2022). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Retrieved from [Link]

-

Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

-

ClinicalTrials.gov. (2015). Interaction Study in Patients With Pulmonary Hypertension and Stable Treatment of Sildenafil 20 mg TID. Retrieved from [Link]

Sources

- 1. Zaprinast | C13H13N5O2 | CID 135399235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

The Purine Nucleus as a Privileged Scaffold for Phosphodiesterase Inhibition: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The purine scaffold, a fundamental component of nucleic acids, has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Among these, the phosphodiesterase (PDE) superfamily of enzymes represents a particularly fruitful area for the development of purine-based inhibitors. PDEs are critical regulators of intracellular signaling pathways mediated by the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By modulating the levels of these cyclic nucleotides, PDE inhibitors have found therapeutic applications in a diverse array of diseases, including chronic obstructive pulmonary disease (COPD), erectile dysfunction, and various inflammatory conditions. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of purine-based PDE inhibitors. We will delve into the nuanced molecular interactions that govern the potency and selectivity of these compounds for different PDE families, provide detailed experimental protocols for their evaluation, and present a framework for the rational design of next-generation purine-based PDE inhibitors.

The Central Role of Phosphodiesterases in Cellular Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the 3',5'-cyclic phosphodiester bond of cAMP and cGMP, converting them to their inactive 5'-monophosphate forms.[1] This enzymatic activity is the primary mechanism for the termination of cyclic nucleotide signaling. The human genome encodes for 11 distinct PDE families (PDE1-PDE11), each with multiple isoforms that exhibit unique tissue distribution, substrate specificity, and regulatory properties.[1] This diversity allows for precise spatial and temporal control over cAMP and cGMP signaling within different cellular compartments and in response to various stimuli.

The signaling pathways governed by cAMP and cGMP are vast and intricate, influencing a wide range of physiological processes. As depicted in the diagram below, the inhibition of PDEs leads to an accumulation of intracellular cAMP or cGMP, thereby potentiating the downstream effects of these second messengers.

Given their central role in regulating these fundamental cellular processes, it is not surprising that dysregulation of PDE activity is implicated in a multitude of diseases. Consequently, the development of selective PDE inhibitors has become a major focus of drug discovery efforts.[1]

The Purine Scaffold: A Versatile Template for PDE Inhibition

The purine ring system, being the core structure of the natural PDE substrates, provides an excellent starting point for the design of competitive inhibitors.[2][3] The inherent structural features of purines allow for diverse substitutions at multiple positions, enabling the fine-tuning of potency and selectivity for different PDE isoforms.